![molecular formula C21H17N B567248 7,7-二甲基-5,7-二氢吲哚并[2,1-b]咔唑 CAS No. 1257220-47-5](/img/structure/B567248.png)
7,7-二甲基-5,7-二氢吲哚并[2,1-b]咔唑
描述
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is a semiconductor material that has been used in the manufacture of solar cells . It is an efficient light absorber and can be used as an active layer for photovoltaic devices .
Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is C21H17N . The InChI code is 1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.37 . It has a density of 1.2±0.1 g/cm3, a boiling point of 493.9±14.0 °C at 760 mmHg, and a flash point of 219.5±12.7 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .科学研究应用
Photovoltaic Devices
This compound is an efficient light absorber and can be used as an active layer for photovoltaic devices . It has been shown to have a high quantum efficiency with unitary conversion efficiencies up to 20% .
Organic Light-Emitting Diodes (OLEDs)
The compound was designed and synthesized by meta-oriented bis-fusion of two 7,7-dimethyl-5,7-dihydroindeno [2,1-b]carbazole (DMID) subunits for use in a pure violet organic light-emitting diode (OLED) . Incorporation of the DMID subunits effectively reduced the nonradiative recombination rate, improving the photoluminescence quantum yield .
Chemical Research
Due to its unique structure and properties, this compound is often used in chemical research . Its molecular formula is
C21H17NC_{21}H_{17}NC21H17N
and it has a monoisotopic mass of 283.136108 Da .Material Science
In material science, this compound is used due to its unique light absorption properties . It can be used in the development of new materials with specific optical properties.
Energy Storage
The high quantum efficiency of this compound makes it a potential candidate for use in energy storage devices .
安全和危害
未来方向
属性
IUPAC Name |
7,7-dimethyl-5H-indeno[2,1-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVZDBIKIOWDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735373 | |
| Record name | 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257220-47-5 | |
| Record name | 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydro-7,7-dimethylindeno[2,1-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: How does the incorporation of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DMID) subunits influence the photophysical properties and performance of violet OLED emitters?
A1: Integrating DMID subunits into larger molecules like 1,3-bis[10,10-dimethyl-10H-indeno[2,1-b]]indolo[3,2,1-jk]indolo[1',2',3':1,7]indolo[3,2-b]carbazole (m-FLDID) offers several benefits for violet OLED performance:
- Enhanced Quantum Yield: DMID subunits effectively reduce nonradiative recombination rates, leading to improved photoluminescence quantum yield, meaning more efficient conversion of electrical energy into light. []
- Pure Violet Emission: The meta-oriented bis-fusion of DMID subunits in m-FLDID influences the distribution of frontier orbitals and restricts the π-conjugation chain. This results in a desirable narrow-band, pure violet emission. []
- High Efficiency: m-FLDID-based OLED devices have demonstrated external quantum efficiencies (EQE) exceeding 5% – a significant achievement for pure violet emitters. []
Q2: Can 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole be utilized in white OLEDs (WOLEDs), and what advantages does it offer?
A2: Yes, derivatives of DMID, like TRZ-CF (which incorporates DMID as the donor moiety), can be effectively utilized in WOLEDs.
- Efficient Blue Emission and Charge Transport: TRZ-CF demonstrates efficient blue emission with a high EQEmax of 20.0% and possesses excellent charge transport abilities. These properties make it suitable as both a host material and an emitter in WOLEDs. []
- Reduced Efficiency Roll-Off: Utilizing TRZ-CF as a host in a hybrid single-emitting layer WOLED, alongside a yellow phosphor, resulted in minimal efficiency roll-off (less than 2% at 10,000 cd/m2). This improvement is attributed to reduced exciton quenching and triplet-triplet annihilation within the light-emitting layer, facilitated by the TADF effect and bipolar property of TRZ-CF. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

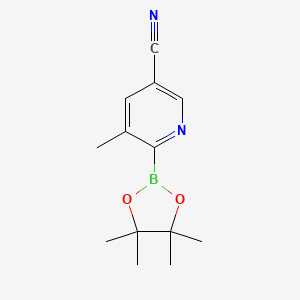
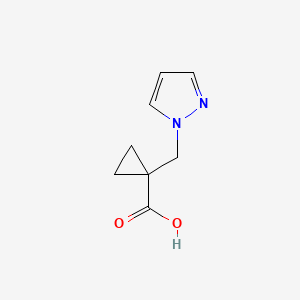
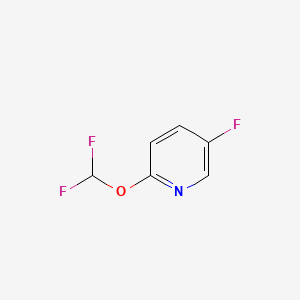
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
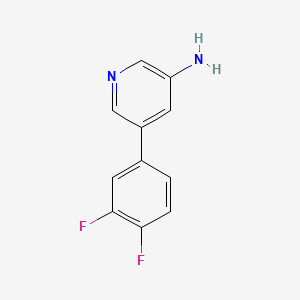
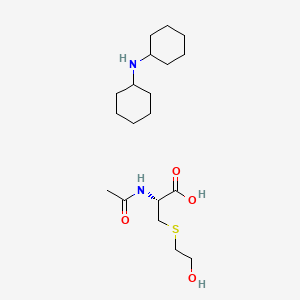
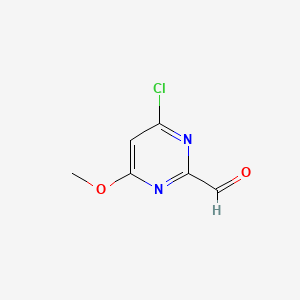

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)
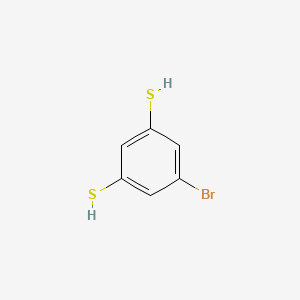

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)
![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)
